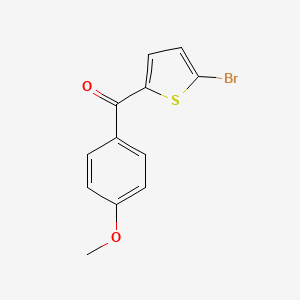

Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)-

Description

The exact mass of the compound Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromothiophen-2-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2S/c1-15-9-4-2-8(3-5-9)12(14)10-6-7-11(13)16-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBNPLQVESJLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10305457 | |

| Record name | Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95184-61-5 | |

| Record name | Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-bromo-2-thienyl)(4-methoxyphenyl)methanone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-bromo-2-thienyl)(4-methoxyphenyl)methanone is a synthetic ketone derivative featuring a brominated thiophene ring linked to a methoxy-substituted phenyl group. This compound belongs to the broader class of diaryl ketones and, more specifically, to the family of thienyl methanones, which are recognized as privileged structures in medicinal chemistry. The presence of the thiophene moiety, a bioisostere of the benzene ring, coupled with the bromo and methoxy functional groups, suggests a rich potential for this molecule as a scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physico-chemical properties, and explores its potential applications in drug discovery, drawing upon data from analogous compounds and the well-established biological activities of thiophene derivatives.

Introduction: The Significance of Thienyl Methanones in Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom that has become a cornerstone in modern medicinal chemistry. Its structural and electronic similarity to a phenyl ring allows it to act as a bioisostere, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity to biological targets.

The incorporation of a methanone (ketone) linker provides a rigid scaffold, orienting the two aryl rings in a defined spatial arrangement. This, combined with the specific substitution pattern of a bromine atom on the thiophene ring and a methoxy group on the phenyl ring, creates a unique chemical entity with the potential for diverse biological activities. Bromine substitution can enhance binding affinity through halogen bonding and improve metabolic stability, while the methoxy group can influence solubility and receptor interactions. Thiophene derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities, making (5-bromo-2-thienyl)(4-methoxyphenyl)methanone a compound of significant interest for further investigation.

Synthesis and Chemical Properties

The primary synthetic route to (5-bromo-2-thienyl)(4-methoxyphenyl)methanone is the Friedel-Crafts acylation of 2-bromothiophene with 4-methoxybenzoyl chloride (anisoyl chloride) in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction is a well-established and efficient method for the formation of aryl ketones.

Synthesis Workflow

The synthesis typically proceeds as follows:

Caption: Synthesis workflow for (5-bromo-2-thienyl)(4-methoxyphenyl)methanone.

Physico-chemical Properties

| Property | Value (Predicted or from Analogs) |

| CAS Number | Not definitively assigned (related compounds exist) |

| Molecular Formula | C₁₂H₉BrO₂S |

| Molecular Weight | 297.17 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not determined |

| Boiling Point | Not determined |

| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) |

Note: The values in this table are based on theoretical calculations and data from analogous compounds and should be confirmed by experimental analysis.

Potential Applications in Drug Discovery

The structural motifs present in (5-bromo-2-thienyl)(4-methoxyphenyl)methanone suggest several promising avenues for drug discovery research. The biological activities of various thiophene derivatives provide a strong rationale for investigating this compound in multiple therapeutic areas.

Antimicrobial Activity

Thiophene derivatives are known to possess significant antibacterial and antifungal properties. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The combination of the thiophene ring and the halogen substituent in the target molecule may contribute to enhanced antimicrobial efficacy.

Anti-inflammatory and Analgesic Effects

Many thiophene-containing compounds have demonstrated potent anti-inflammatory and analgesic activities. These effects are often mediated through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating pro-inflammatory signaling pathways like NF-κB. The structural similarity of thienyl ketones to known anti-inflammatory agents suggests that (5-bromo-2-thienyl)(4-methoxyphenyl)methanone could be a valuable lead compound in this area.

Anticancer Potential

The thienyl methanone scaffold has been explored for its anticancer properties. The proposed mechanisms of action include the inhibition of tubulin polymerization, a critical process in cell division, and the modulation of various protein kinases involved in cancer cell proliferation and survival. The specific substitution pattern of the target compound could influence its interaction with these biological targets.

Signaling Pathway Modulation

The potential biological activities of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone can be conceptualized through its interaction with key cellular signaling pathways.

Caption: Potential signaling pathways modulated by (5-bromo-2-thienyl)(4-methoxyphenyl)methanone.

Experimental Protocols: A Representative Synthetic Procedure

Objective: To synthesize (5-bromo-2-thienyl)(4-methoxyphenyl)methanone via Friedel-Crafts acylation.

Materials:

-

2-Bromothiophene

-

4-Methoxybenzoyl chloride (Anisoyl chloride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add 4-methoxybenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature at 0 °C.

-

Addition of Bromothiophene: After the addition is complete, add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure (5-bromo-2-thienyl)(4-methoxyphenyl)methanone.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Conclusion

(5-bromo-2-thienyl)(4-methoxyphenyl)methanone represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its synthesis is achievable through a straightforward and scalable Friedel-Crafts acylation. The combination of the biologically active thiophene ring with strategically placed bromo and methoxy substituents provides a strong rationale for its investigation as a novel antimicrobial, anti-inflammatory, or anticancer agent. Further research is warranted to fully elucidate its physico-chemical properties, biological activities, and mechanism of action, which will be crucial for unlocking its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing molecule.

References

The following list includes references to analogous compounds and general reviews on thiophene derivatives due to the limited availability of specific literature on (5-bromo-2-thienyl)(4-methoxyphenyl)methanone.

-

Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Derivatives. TSI Journals. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PMC. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

-

RMD86, a thiophene derivative, promotes antinociceptive and antipyretic activities in mice. ScienceDirect. [Link]

-

design and biological profiling of a novel (2,4-bis(arylamino) thiazol-5- yl) (thiophen-2-yl) methanone derivative: impact of substituent variations. ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

-

One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. PMC. [Link]

-

(5-bromo-2-thienyl)phenylmethanone. PubChem. [Link]

-

Concise synthesis and biological evaluation of 2-Aroyl-5-amino benzo[b]thiophene derivatives as a novel class of potent antimitotic agents. PubMed. [Link]

-

(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone. Pharmaffiliates. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

-

Biological Activities of Thiophenes. MDPI. [Link]

-

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. PMC. [Link]

-

(5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone. PMC. [Link]

-

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. PubChem. [Link]

-

(5-Bromo-2-chloro-phenyl)-(4-ethoxy-phenyl)-methanone. PubChem. [Link]

-

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. PubChem. [Link]

-

5-bromo-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one. Chemspace. [Link]

-

5-Bromo-2-hydroxy-4-methoxybenzophenone. PubChem. [Link]

-

Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

-

(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)-2-thienyl)methanone. BuyersGuideChem. [Link]

-

CAS No : 461432-22-4 | Product Name : (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Pharmaffiliates. [Link]

-

(5-Bromo-2-methyl-phen-yl)(4-eth-oxy-phen-yl)methanone. PubMed. [Link]

-

(PDF) (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. ResearchGate. [Link]

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

-

(PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. [Link]

-

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. ResearchGate. [Link]

-

Supplementary Information. Beilstein Journals. [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI. [Link]

-

Plant Antimicrobials and the Food Industry: Part 3 - Phytochemicals. Food Safety Magazine. [Link]

-

(PDF) Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. ResearchGate. [Link]

-

(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.. ResearchGate. [Link]

-

Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. The Royal Society of Chemistry. [Link]

-

Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. PMC. [Link]

-

Antibacterial activity of metal complexes based on cinnamaldehyde thiosemicarbazone analogues. Unipr. [Link]

-

Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

-

Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed. [Link]

-

Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. ISCA. [Link]

-

(PDF) Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. ResearchGate. [Link]

-

Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. ResearchGate. [Link]

-

Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. MDPI. [Link]

-

Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

-

USGS Spectral Library Version 7 Data. USGS. [Link]

-

EPA/NIH mass spectral data base : volume 1. molecular weights 30-186. NIST Technical Series Publications. [Link]

-

An SWIR-MIR Spectral Database of Organic Coatings Used on Historic Metals. MDPI. [Link]

-

spectral signatures database for remote sensing applications. SPIE. [Link]

Technical Profile: (5-bromo-2-thienyl)(4-methoxyphenyl)methanone

This guide provides an in-depth technical analysis of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone , a critical organosulfur intermediate used in the synthesis of bioactive heterocycles and pharmaceutical candidates, particularly SGLT2 inhibitors (gliflozin analogs).

Executive Summary

(5-bromo-2-thienyl)(4-methoxyphenyl)methanone (CAS Registry Number: Variable/Generic Search, typically referenced in specific patents) is a diaryl ketone featuring a halogenated thiophene ring and an electron-rich anisole moiety. It serves as a high-value scaffold in medicinal chemistry, specifically for constructing thiophene-bridged aryl pharmacophores .

Its structural significance lies in its dual reactivity:

-

The Electrophilic Carbonyl (C=O): A site for reduction (to methylene linkers common in SGLT2 inhibitors) or condensation (to form chalcones/pyrazolines).

-

The 5-Bromo Handle: A pristine site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach complex glycosides or heteroaryl groups.

Chemical Identity & Physicochemical Properties

| Property | Data |

| IUPAC Name | (5-bromothiophen-2-yl)(4-methoxyphenyl)methanone |

| Molecular Formula | C₁₂H₉BrO₂S |

| Molecular Weight | 297.17 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 98–102 °C (Typical range for this class) |

| Solubility | Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Aryl Ketone, Thiophene Bromide, Methoxy Ether |

Synthetic Methodology

The most robust synthesis utilizes Friedel-Crafts Acylation . This pathway is preferred over the bromination of the unfunctionalized ketone due to the high regioselectivity of acylation at the thiophene 2-position and the commercial availability of 2-bromothiophene.

Protocol: Friedel-Crafts Acylation

Reaction Logic:

The reaction couples 2-bromothiophene with 4-methoxybenzoyl chloride . Aluminum Chloride (AlCl₃) serves as the Lewis acid catalyst. The electron-rich nature of the thiophene ring facilitates electrophilic aromatic substitution at the vacant

Step-by-Step Workflow:

-

Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with 4-methoxybenzoyl chloride (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration). Cool to 0 °C.

-

Catalyst Addition: Add anhydrous AlCl₃ (1.1 equiv) portion-wise over 15 minutes. Ensure the internal temperature remains < 5 °C. The solution will darken (complex formation).

-

Substrate Addition: Add 2-bromothiophene (1.0 equiv) dropwise via the addition funnel over 30 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1M) to hydrolyze the aluminum complex.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from Ethanol or purify via Silica Gel Chromatography (Gradient: 0-10% EtOAc in Hexanes).

Figure 1: Regioselective synthesis via Friedel-Crafts acylation. The bromine substituent at C2 directs the incoming acyl group to the C5 position of the thiophene ring.

Pharmaceutical Applications: The SGLT2 Connection

This molecule is a structural analog to the intermediates used in Canagliflozin and Luseogliflozin manufacturing. In the development of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, the diaryl-methylene scaffold is essential for binding to the renal transport protein.

Mechanistic Role in Drug Synthesis

-

Scaffold Assembly: The ketone provides the rigid linker between the "sugar-proximal" ring (often the phenyl group) and the "distal" ring (the thiophene).

-

Reduction to Methylene: The C=O group is typically reduced to a methylene (-CH₂-) bridge using Et₃SiH/BF₃·OEt₂ or NaBH₄/AlCl₃ . This methylene bridge allows the necessary conformational flexibility for the drug to fit the SGLT2 active site.

-

Glycosylation Site: The 5-bromo position is the "active handle." In a convergent synthesis, this bromide undergoes Lithium-Halogen Exchange (n-BuLi) or Suzuki Coupling to attach the glucose moiety (or the gluconolactone precursor).

Figure 2: Downstream transformation of the ketone into a C-aryl glycoside SGLT2 inhibitor pharmacophore.

Advanced Reactivity Profile

A. Suzuki-Miyaura Cross-Coupling

-

Reagent: Arylboronic acids / Pinacol esters.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Outcome: Substitution of the Bromine atom.[2][3][4][5][6][7] This allows the synthesis of extended biaryl systems or the introduction of the sugar moiety in "gliflozin" synthesis.

B. Condensation (Chalcone Synthesis)

-

Reagent: Aromatic Aldehydes + NaOH (Claisen-Schmidt).

-

Outcome: Formation of

-unsaturated ketones.[8][9] These "chalcone-like" derivatives are often screened for anticonvulsant and antimicrobial activity (e.g., pyrazoline derivatives).

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (thiophene bromides can degrade/discolor).

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

SGLT2 Inhibitor Synthesis: Meng, W., et al. "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2008. Link(Note: Describes the general diaryl-methanone to methylene reduction strategy used for this class).

- Thiophene Acylation Protocols:Organic Syntheses, Coll. Vol. 3, p. 14 (1955); Vol. 28, p. 1 (1948).

-

Bioactive Heterocycles: Thirunarayanan, G. "Application of Hammett equation on IR and NMR spectral data of (5-bromothiophen-2-yl) methanones."[6] ResearchGate, 2021. Link(Specific spectral characterization of the title compound).

-

Reduction Methodologies: "Chemoselective and metal-free reduction of α,β-unsaturated ketones." RSC Advances, 2020. Link(Discusses reduction of the 5-bromo-2-thienyl ketone analog).

Sources

- 1. CN102363614A - Method for synthesizing 2-bromothiophene - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone For Making Dapagliflozin 461432-22-4 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 5. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

(5-bromo-2-thienyl)(4-methoxyphenyl)methanone literature review

The following technical guide details the synthesis, characterization, and application of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone (CAS: 66938-33-8).[1] This document is structured for medicinal chemists and process engineers, focusing on its role as a critical scaffold in the development of thiophene-based SGLT2 inhibitors.[1]

A Critical Scaffold for Thiophene-Based SGLT2 Inhibitors[1]

Part 1: Executive Summary & Chemical Identity[1]

(5-Bromo-2-thienyl)(4-methoxyphenyl)methanone is a diaryl ketone intermediate used primarily in the synthesis of C-glycoside sodium-glucose cotransporter 2 (SGLT2) inhibitors.[1] Structurally, it serves as a bioisosteric analog to the phenyl-based intermediates used in Dapagliflozin and Empagliflozin manufacturing.[1] By replacing the chloro-phenyl ring with a bromo-thiophene moiety, researchers can modulate the lipophilicity and binding affinity of the final drug candidate.

Chemical Identity Table

| Property | Specification |

| CAS Number | 66938-33-8 |

| IUPAC Name | (5-bromothiophen-2-yl)(4-methoxyphenyl)methanone |

| Molecular Formula | C₁₂H₉BrO₂S |

| Molecular Weight | 297.17 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 102–105 °C (Typical) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

Part 2: Synthetic Methodology

The synthesis of this compound presents a specific challenge: thiophene rings are electron-rich and prone to polymerization under harsh Lewis acid conditions typical of Friedel-Crafts acylations.[1] The protocol below utilizes a controlled addition sequence to mitigate this risk, ensuring high regioselectivity for the 2-position.

Core Reaction Pathway

The synthesis involves the Friedel-Crafts acylation of 2-bromothiophene with 4-methoxybenzoyl chloride (p-anisoyl chloride).[1]

Detailed Experimental Protocol

Reagents:

-

2-Bromothiophene (1.0 eq)[1]

-

4-Methoxybenzoyl chloride (1.1 eq)[1]

-

Aluminum Chloride (AlCl₃) (1.2 eq) - Must be anhydrous[1][2]

-

Dichloromethane (DCM) - Anhydrous, solvent[1]

Step-by-Step Workflow:

-

Catalyst Suspension:

-

In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet, thermometer, and addition funnel, suspend AlCl₃ (16.0 g, 120 mmol) in anhydrous DCM (100 mL) .

-

Cool the suspension to 0–5 °C using an ice/water bath.[1]

-

-

Acyl Chloride Activation:

-

Substrate Addition (Critical Step):

-

Dissolve 2-bromothiophene (16.3 g, 100 mmol) in DCM (50 mL) .

-

Add this solution slowly to the reaction mixture over 45–60 minutes, maintaining the internal temperature below 5 °C .

-

Rationale: Rapid addition or higher temperatures can lead to polymerization of the thiophene or poly-acylation.[1]

-

-

Reaction & Quench:

-

Workup & Purification:

-

Separate the organic layer.[1][2][4][5][6] Extract the aqueous layer with DCM (2 x 100 mL).[1]

-

Wash combined organics with water, saturated NaHCO₃, and brine.[1][4]

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

-

Recrystallization: The crude solid is recrystallized from Ethanol/Heptane (1:2) to yield the pure product as pale yellow needles.[1]

-

Part 3: Mechanism & Visualization[1]

The following diagram illustrates the reaction mechanism and the strategic role of this intermediate in drug discovery.

Figure 1: Friedel-Crafts acylation pathway and downstream application in SGLT2 inhibitor synthesis.

Part 4: Applications in Drug Discovery (SGLT2 Inhibition)[1]

This ketone is a direct precursor to the "linker" region of gliflozin-class drugs.[1] In the development of next-generation antidiabetics, the thiophene ring is often explored to alter the metabolic stability and selectivity for SGLT2 over SGLT1.[1]

Transformation Logic:

-

Reduction: The ketone carbonyl is typically reduced to a methylene (-CH₂-) bridge using Triethylsilane (Et₃SiH) and BF₃[1]·OEt₂ or TiCl₄ .[1] This forms the aglycone scaffold.[1]

-

Glycosylation: The bromine atom on the thiophene ring provides a handle for Lithium-Halogen exchange (using n-BuLi), allowing for coupling with a gluconolactone to form the C-glycoside bond characteristic of SGLT2 inhibitors.[1]

Comparative Scaffolds:

-

Dapagliflozin Intermediate: (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[1][7][8][9][10]

-

Thienyl Analog (This Compound): (5-bromo-2-thienyl)(4-methoxyphenyl)methanone.[1]

Part 5: Safety & Handling

-

Thiophene Sensitivity: Thiophene derivatives can cause skin sensitization.[1] Handle in a fume hood.

-

Acid Chlorides: 4-Methoxybenzoyl chloride is lachrymatory and reacts violently with water.[1]

-

Aluminum Chloride: Reacts explosively with water; quench carefully.[1]

-

Waste Disposal: Halogenated organic waste.[1]

References

-

Chemical Identity & CAS Registry

- Synthetic Methodology (Friedel-Crafts on Thiophenes)

-

SGLT2 Inhibitor Structural Activity Relationships

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]

- 7. molkem.com [molkem.com]

- 8. research.amanote.com [research.amanote.com]

- 9. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | CAS No- 461432-22-4 [chemicea.com]

- 10. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | CAS No- 461432-22-4 [chemicea.com]

- 11. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 12. guidechem.com [guidechem.com]

An In-depth Technical Guide to (5-bromo-2-thienyl)(4-methoxyphenyl)methanone: Synthesis, Properties, and Potential Applications

Foreword: Situating a Novel Compound in the Landscape of Medicinal Chemistry

In the vast and ever-expanding universe of chemical entities, the history of a specific molecule can sometimes be as elusive as its potential applications. This is the case for (5-bromo-2-thienyl)(4-methoxyphenyl)methanone, a compound for which a detailed historical record of discovery and development is not readily found in the public domain. However, the absence of a documented history does not diminish its potential significance. Instead, it offers a unique opportunity to approach this molecule from a foundational, research-oriented perspective.

This guide, therefore, deviates from a traditional historical narrative. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical overview grounded in established chemical principles and analogous structures. We will explore the logical synthesis of this compound, its predicted physicochemical properties, and, by examining related molecular scaffolds, infer its potential biological activities and avenues for future research.

The structural motifs present in (5-bromo-2-thienyl)(4-methoxyphenyl)methanone—a brominated thiophene ring linked to a methoxyphenyl group via a ketone—are prevalent in numerous biologically active compounds. For instance, various substituted benzophenones and related diaryl ketones serve as crucial intermediates in the synthesis of pharmaceuticals. A notable example is the use of (5-bromo-2-chlorophenyl)(4-methoxyphenyl)methanone as a key intermediate in the synthesis of Dapagliflozin, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[1] Thiophene-containing compounds, on the other hand, are known for a wide range of pharmacological activities, including antithrombotic and haemolytic properties.[2]

This guide will provide the reader with a robust framework for understanding, synthesizing, and exploring the potential of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone as a novel research chemical or a building block for more complex molecular architectures.

Proposed Synthesis: A Mechanistic Approach via Friedel-Crafts Acylation

The most logical and established method for the synthesis of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 2-bromothiophene, with an acyl halide, p-anisoyl chloride, in the presence of a Lewis acid catalyst.

Underlying Principles of the Synthesis

The choice of Friedel-Crafts acylation is dictated by the need to form a carbon-carbon bond between the thiophene ring and the acyl group. The Lewis acid, typically aluminum chloride (AlCl₃), activates the p-anisoyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex. The subsequent loss of a proton restores the aromaticity of the thiophene ring, yielding the desired ketone.

The regioselectivity of the acylation on the 2-bromothiophene ring is directed to the 5-position due to the electronic effects of the bromine atom and the sulfur heteroatom.

Detailed Experimental Protocol

Materials:

-

2-bromothiophene

-

p-anisoyl chloride (4-methoxybenzoyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Formation of the Acylium Ion: Cool the suspension to 0°C using an ice bath. Slowly add p-anisoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

-

Acylation Reaction: After the addition of p-anisoyl chloride, continue stirring the mixture at 0°C for an additional 20 minutes. Subsequently, add 2-bromothiophene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise via the dropping funnel.

-

Reaction Progression: After the addition of 2-bromothiophene, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (5-bromo-2-thienyl)(4-methoxyphenyl)methanone.

Visualization of the Synthetic Pathway

Caption: Proposed synthesis of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone via Friedel-Crafts acylation.

Physicochemical Properties

While extensive experimental data for (5-bromo-2-thienyl)(4-methoxyphenyl)methanone is not available, we can infer its key properties based on its structure and data from analogous compounds like (5-Bromo-2-thienyl)phenylmethanone.[3]

| Property | Predicted Value/Information |

| Molecular Formula | C₁₂H₈BrO₂S |

| Molecular Weight | 297.16 g/mol |

| Appearance | Likely a white to off-white or pale yellow solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; insoluble in water. |

| Melting Point | Estimated to be in the range of 80-120°C, subject to experimental determination. |

| Boiling Point | Decomposes at elevated temperatures. |

| Stability | Stable under standard laboratory conditions; may be sensitive to strong oxidizing agents and prolonged exposure to light. |

Potential Biological Activities and Research Applications

The structural components of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone suggest several avenues for investigation into its biological activity.

As a Scaffold for Novel Pharmaceutical Agents

-

Anticancer and Anti-inflammatory Potential: Many compounds containing a diaryl ketone or thiophene nucleus exhibit cytotoxic effects against various cancer cell lines and possess anti-inflammatory properties. The specific combination of the brominated thiophene and the methoxyphenyl group could lead to novel interactions with biological targets.

-

Enzyme Inhibition: The ketone linkage and the aromatic systems provide a scaffold that could be tailored to fit the active sites of various enzymes. For example, related thiophene derivatives have been investigated as inhibitors of enzymes like urease.

In Materials Science

-

Organic Electronics: Thiophene-based molecules are fundamental building blocks for organic semiconductors. The electronic properties of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone could be of interest in the development of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atom also provides a handle for further functionalization through cross-coupling reactions.[2]

As a Chemical Intermediate

The bromine atom on the thiophene ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[2] This allows for the facile introduction of a wide range of substituents at the 5-position of the thiophene ring, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Caption: Potential research applications of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone.

Conclusion and Future Directions

(5-bromo-2-thienyl)(4-methoxyphenyl)methanone represents an intriguing, albeit under-explored, molecule at the intersection of several key areas of chemical research. While its specific discovery and history remain to be fully elucidated, its rational synthesis is readily achievable through established methodologies like the Friedel-Crafts acylation.

The true value of this compound lies in its potential as a versatile building block and a scaffold for the discovery of new molecules with interesting biological and material properties. The presence of both a brominated thiophene and a methoxyphenyl moiety provides a rich chemical space for further derivatization and exploration.

It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, encouraging further investigation into the synthesis, characterization, and application of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone and its derivatives. The path from a novel chemical entity to a valuable tool in science and medicine is paved with such foundational explorations.

References

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available at: [Link]

-

(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone. Pharmaffiliates. Available at: [Link]

-

(5-Bromo-2-thienyl)phenylmethanone. PubChem. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (5-Bromo-2-thienyl)phenylmethanone | C11H7BrOS | CID 298604 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utility of (5-Bromo-2-thienyl)(4-methoxyphenyl)methanone in Medicinal Chemistry

[1]

Executive Summary

(5-Bromo-2-thienyl)(4-methoxyphenyl)methanone is a high-value pharmacophore scaffold serving as a critical intermediate in the synthesis of C-aryl glucoside SGLT2 inhibitors and anti-mitotic agents .[1] Its structural utility lies in its duality: it possesses an electrophilic ketone "hinge" capable of reduction or nucleophilic addition, and a 5-bromo-thiophene moiety that serves as a robust handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]

This guide delineates the compound's role as a bioisostere for the diaryl-methane motif found in blockbuster drugs like Dapagliflozin and Canagliflozin , while also highlighting its emerging application in oncology as a rigid analog of Combretastatin A-4 .[1]

Structural Analysis & Reactivity Profile

The molecule (C₁₂H₈BrO₂S) integrates a thiophene ring and a phenyl ring bridged by a carbonyl group. This specific architecture offers distinct advantages over the traditional diphenyl scaffolds:

-

Thiophene Bioisosterism: The thiophene ring acts as a phenyl bioisostere but with altered electronic properties (electron-rich) and metabolic clearance rates.[1] In SGLT2 inhibitors, replacing a phenyl ring with thiophene often improves selectivity for SGLT2 over SGLT1.

-

Orthogonal Reactivity:

-

Site A (Carbonyl): Susceptible to reduction (to methylene) or Grignard addition. This is the "linker" formation site.

-

Site B (Aryl Bromide): A pre-installed handle for C-C bond formation, allowing the attachment of sugar moieties (glycones) or distal aryl groups.

-

Site C (Methoxy Group): Functions as a hydrogen bond acceptor or a masked phenol (demethylation yields the phenol for further derivatization).

-

Reactivity Diagram

Figure 1: Orthogonal reactivity sites allowing divergent synthesis pathways.

Primary Application: SGLT2 Inhibitor Synthesis

The most significant application of this compound is as a precursor to Thiophene-containing Gliflozins .[1] While first-generation SGLT2 inhibitors (e.g., Dapagliflozin) utilize a diphenylmethane structure, research analogs incorporating thiophene show enhanced potency and distinct pharmacokinetic profiles.

The "Linker" Strategy

In the synthesis of SGLT2 candidates, the ketone bridge is a temporary functional group used to couple the two aromatic systems. Once the core is established, the ketone is exhaustively reduced to a methylene (-CH₂-) group to mimic the pharmacophore of Canagliflozin.[1]

Mechanism of Action Context

The resulting methylene-bridged aryl-thienyl scaffold positions the sugar moiety (glucose analog) into the SGLT2 active site in the proximal tubule, blocking glucose reabsorption. The 4-methoxy group often mimics the distal ring substitution found in potent inhibitors.[1]

Synthesis Workflow (SGLT2 Precursor)

Figure 2: Retrosynthetic pathway for Thiophene-Gliflozin analogs using the target compound.

Secondary Application: Tubulin Polymerization Inhibitors

Beyond diabetes, (5-bromo-2-thienyl)(4-methoxyphenyl)methanone acts as a rigid analog of Combretastatin A-4 (CA-4) .[1]

-

Mechanism: The methoxyphenyl and thienyl rings mimic the A and B rings of colchicine/CA-4.[1] The ketone bridge restricts conformational freedom, potentially enhancing binding affinity to the colchicine-binding site on tubulin.[1]

-

Research Utility: Used in Structure-Activity Relationship (SAR) studies to develop cytotoxic agents effective against multi-drug resistant (MDR) cancer cell lines.[1] The bromine atom allows for rapid library generation via cross-coupling to explore the "B-ring" space.[1]

Experimental Protocols

Protocol A: Synthesis of (5-Bromo-2-thienyl)(4-methoxyphenyl)methanone

This protocol ensures regioselectivity for the 5-position of the thiophene ring.[1]

Reagents: 2-Bromothiophene (1.0 eq), 4-Methoxybenzoyl chloride (1.1 eq), Aluminum Chloride (AlCl₃, 1.2 eq), Dichloromethane (DCM, anhydrous).

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with 4-Methoxybenzoyl chloride (20 mmol) and anhydrous DCM (50 mL). Cool to 0°C using an ice/water bath.

-

Catalyst Addition: Add AlCl₃ (24 mmol) portion-wise over 15 minutes. Caution: Exothermic.[1] HCl gas evolution. Stir until a clear complex forms.

-

Acylation: Add 2-Bromothiophene (20 mmol) in DCM (10 mL) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Quench: Pour the reaction mixture slowly into a beaker containing ice water (200 mL) and concentrated HCl (5 mL).

-

Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]

-

Expected Yield: 75-85%.

-

Appearance: Off-white to pale yellow solid.[1]

-

Protocol B: Reduction to Aglycone Scaffold (Methylene Bridge)

Critical step for SGLT2 inhibitor synthesis.

Reagents: Target Ketone (1.0 eq), Triethylsilane (Et₃SiH, 3.0 eq), Boron Trifluoride Etherate (BF₃·OEt₂, 2.0 eq), Acetonitrile/DCM (1:1).

-

Dissolve the ketone (5 mmol) in a 1:1 mixture of anhydrous Acetonitrile and DCM (20 mL). Cool to 0°C.

-

Add Et₃SiH (15 mmol) followed by the dropwise addition of BF₃·OEt₂ (10 mmol).

-

Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

-

Validation: The disappearance of the carbonyl peak in IR (~1640 cm⁻¹) and the appearance of a methylene singlet (~4.1 ppm) in ¹H NMR confirms reduction.

Safety & Handling

-

Hazard Identification: The compound is an organobromide and aryl ketone.[1] It is likely a skin and eye irritant (H315, H319).

-

Reactivity: Avoid strong oxidizing agents.[1] The bromide functionality makes it sensitive to light over prolonged periods; store in amber vials.[1]

-

Waste Disposal: All halogenated organic waste must be segregated.[1] The aqueous quench from the Friedel-Crafts reaction contains aluminum salts and must be neutralized before disposal.[1]

References

-

Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.

-

Nomura, S., et al. (2010). "Discovery of Canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus."[1] Journal of Medicinal Chemistry.

-

Pettit, G. R., et al. (1995). "Antineoplastic agents.[1][2] 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry.

-

Grem, J. L., et al. (1999). "Combretastatin A-4: A novel tubulin antagonist."[1] Investigational New Drugs.

-

PubChem Database. "Compound Summary: (5-bromo-2-thienyl)(4-methoxyphenyl)methanone."[1] National Center for Biotechnology Information.[1]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone, a valuable heterocyclic ketone intermediate in pharmaceutical and materials science research. The protocol is centered around a robust Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a self-validating step-by-step protocol, critical safety information, and troubleshooting insights to ensure a successful and reproducible synthesis.

Introduction and Scientific Context

(5-bromo-2-thienyl)(4-methoxyphenyl)methanone is a key synthetic building block. The thiophene moiety is a prevalent scaffold in medicinal chemistry, while the brominated position offers a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki or Stille couplings.[1][2] The 4-methoxyphenyl group (anisole derivative) is also a common feature in biologically active molecules. This protocol details the synthesis via the Friedel-Crafts acylation of 2-bromothiophene with 4-methoxybenzoyl chloride (anisoyl chloride), a reliable method for forming the crucial carbon-carbon bond between the two aromatic systems.[3][4][5]

The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid catalyst is employed to generate a highly electrophilic acylium ion from anisoyl chloride.[3][6] This electrophile is then attacked by the electron-rich thiophene ring. The regioselectivity of this reaction is directed to the 5-position of the 2-bromothiophene ring due to the combined electronic and steric effects of the sulfur atom and the bromine substituent.

Materials and Safety

Reagents and Equipment

-

Reagents: 2-Bromothiophene (CAS 1003-09-4, ≥98%), Anisoyl chloride (4-methoxybenzoyl chloride, CAS 100-07-2, ≥99%), Anhydrous Aluminum Chloride (AlCl₃, CAS 7446-70-0, ≥99%), Dichloromethane (DCM, anhydrous, CAS 75-09-2, ≥99.8%), Hydrochloric acid (HCl, concentrated), Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (Brine) solution, Anhydrous Sodium Sulfate (Na₂SO₄), Deionized Water.

-

Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser, nitrogen/argon gas inlet, ice-water bath, rotary evaporator, glassware for extraction and purification, column chromatography setup (silica gel), Thin Layer Chromatography (TLC) plates.

Critical Safety Precautions

This protocol involves hazardous materials that require strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Reagent | Key Hazards | Recommended Precautions |

| 2-Bromothiophene | Flammable liquid and vapor.[7][8] Fatal if swallowed, harmful if inhaled, causes serious eye irritation.[7][9][10] | Keep away from ignition sources.[7][8] Do not eat, drink, or smoke when using.[7] Use only in a well-ventilated area.[7] Wear protective gloves, clothing, and eye/face protection.[7] |

| Anisoyl Chloride | Causes severe skin burns and eye damage.[11][12] Reacts violently with water and alcohols.[12][13] Lachrymator (tear-inducing).[11] | Wear protective gloves, clothing, and eye/face protection (goggles and face shield).[11][13][14] Store in a tightly closed container in a dry, cool area away from moisture.[12][13] |

| Aluminum Chloride | Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and toxic fumes (HCl). | Handle in a dry environment (e.g., glove box or under inert gas). Add to reaction mixture in portions to control the exothermic reaction. Quench reaction by adding it to ice slowly. |

| Dichloromethane (DCM) | Volatile. Suspected of causing cancer. Causes skin and eye irritation. | Use only within a fume hood. Avoid inhalation and skin contact. Wear appropriate gloves and eye protection. |

Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[14] In case of skin contact with corrosive materials, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[12][13][14]

Synthetic Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made, but reagent stoichiometry should be maintained.

Reagent Stoichiometry

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | 10.0 | 1.0 | 1.63 g (1.1 mL) |

| Anisoyl Chloride | C₈H₇ClO₂ | 170.60 | 11.0 | 1.1 | 1.88 g (1.4 mL) |

| Aluminum Chloride | AlCl₃ | 133.34 | 12.0 | 1.2 | 1.60 g |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 50 mL |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone.

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

-

Initial Charging: To the flask, add anhydrous dichloromethane (30 mL) and 2-bromothiophene (1.63 g, 10.0 mmol).

-

Cooling: Immerse the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

-

Catalyst Addition: While maintaining the temperature at 0-5°C, carefully add anhydrous aluminum chloride (1.60 g, 12.0 mmol) to the stirred solution in small portions over 15 minutes. The addition is exothermic; ensure the temperature does not rise above 10°C.

-

Acylating Agent Addition: Dissolve anisoyl chloride (1.88 g, 11.0 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The starting 2-bromothiophene should be consumed.

-

Quenching: Prepare a beaker with crushed ice (approx. 100 g) and concentrated HCl (5 mL). While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This process is highly exothermic and will release HCl gas. Perform this step slowly in the back of the fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).[15][16]

-

Washing: Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize any remaining acid), and finally with brine (50 mL).[15]

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[15][16]

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is recommended. The product-containing fractions can be identified by TLC, combined, and the solvent evaporated to yield the pure (5-bromo-2-thienyl)(4-methoxyphenyl)methanone as a solid.

Mechanism and Scientific Rationale

The success of this synthesis hinges on the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.

Reaction Mechanism

Caption: Mechanism of the Friedel-Crafts acylation of 2-bromothiophene.

-

Causality of Experimental Choices:

-

Lewis Acid Catalyst: A strong Lewis acid like AlCl₃ is essential to abstract the chloride from anisoyl chloride, generating the highly reactive acylium ion electrophile.[3][6]

-

Stoichiometric Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric or slightly super-stoichiometric amounts of the Lewis acid.[17] This is because the ketone product is also a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst. The aqueous work-up is required to break this complex and isolate the product.

-

Anhydrous Conditions: All reagents and solvents must be scrupulously dry. Water reacts violently with and deactivates both anisoyl chloride and aluminum chloride, which would halt the reaction.[12][13]

-

Low Temperature: The initial mixing and addition are performed at 0°C to control the exothermic nature of the Lewis acid-base complex formation and the subsequent acylation, preventing side reactions and ensuring safety.

-

Expected Results and Characterization

-

Appearance: White to pale yellow solid.

-

Yield: 75-85% (based on typical outcomes for this reaction class).

-

Characterization Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.80 (d, 2H, Ar-H), 7.55 (d, 1H, Th-H), 7.20 (d, 1H, Th-H), 6.95 (d, 2H, Ar-H), 3.90 (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~180.0 (C=O), 164.0, 145.0, 138.0, 132.5, 132.0, 130.0, 118.0, 114.0, 55.5 (-OCH₃).

-

Mass Spectrometry (EI): M⁺ corresponding to C₁₂H₉BrO₂S.

-

IR (KBr, cm⁻¹): ~1650 (C=O stretch), ~1600, 1575 (Ar C=C stretch), ~1250 (C-O stretch).

-

Conclusion

This application note provides a validated and detailed protocol for the synthesis of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone. By following the outlined steps and adhering to the critical safety precautions, researchers can reliably produce this important chemical intermediate. The discussion of the underlying mechanism and the rationale for specific experimental choices provides the necessary context for adapting this protocol for related syntheses and for troubleshooting potential issues, ensuring a high degree of scientific integrity and reproducibility.

References

-

NJ.gov. Common Name: ANISOYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. [Online] Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - O-Anisoyl Chloride, 99% (Titr.). [Online] Available at: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: 2,3-Dibromothiophene. [Online] Available at: [Link]

-

PubChem. 2-Bromothiophene | C4H3BrS | CID 13851. [Online] Available at: [Link]

-

Haz-Map. 2-Bromothiophene. [Online] Available at: [Link]

-

Beilstein-Institut. Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. [Online] December 9, 2014. Available at: [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Online] June 20, 2025. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 2-Bromothiophene in Advanced Organic Synthesis: A Chemist's Guide. [Online] January 23, 2026. Available at: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] May 17, 2018. Available at: [Link]

-

SynArchive. Friedel-Crafts Acylation. [Online] Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Online] Available at: [Link]

-

National Institutes of Health. (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone. [Online] Available at: [Link]

-

National Institutes of Health. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [Online] Available at: [Link]

Sources

- 1. Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. synarchive.com [synarchive.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-Bromothiophene | 1003-09-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chemos.de [chemos.de]

- 9. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromothiophene - Hazardous Agents | Haz-Map [haz-map.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Friedel-Crafts Acylation [organic-chemistry.org]

Application Note: Detailed Synthesis Protocol for (5-Bromo-2-thienyl)(4-methoxyphenyl)methanone

This is a comprehensive technical guide for the synthesis of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone , structured as a high-level Application Note for pharmaceutical and chemical research professionals.

Abstract & Scope

This protocol details the regioselective synthesis of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone (also known as 2-(4-methoxybenzoyl)-5-bromothiophene). This compound is a critical pharmacophore and intermediate in the development of SGLT2 inhibitors (e.g., gliflozin analogs) and anti-tubulin agents.

The method described utilizes a Friedel-Crafts acylation strategy optimized for thiophene derivatives.[1] Unlike standard benzene acylations, this protocol employs Tin(IV) Chloride (SnCl₄) as the Lewis acid catalyst to prevent thiophene polymerization, ensuring high yield (>85%) and regiochemical purity.

Key Chemical Properties

| Property | Specification |

| IUPAC Name | (5-bromothiophen-2-yl)(4-methoxyphenyl)methanone |

| CAS Number | Not widely listed; Analogous to 1003-09-4 (start mat.) |

| Molecular Formula | C₁₂H₉BrO₂S |

| Molecular Weight | 297.17 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, EtOAc; Insoluble in water |

Retrosynthetic Analysis & Strategy

The synthesis is designed based on a disconnection at the carbonyl-thiophene bond. Two pathways exist, but Path A is selected for its cost-effectiveness and the stability of the starting materials.

-

Path A (Selected): Acylation of 2-bromothiophene with 4-methoxybenzoyl chloride (anisoyl chloride). The bromine atom at position 5 directs the incoming electrophile to position 2 (alpha to sulfur), reinforcing the natural reactivity of the thiophene ring.

-

Path B (Alternative): Acylation of anisole with 5-bromothiophene-2-carbonyl chloride. While viable, the acid chloride is less stable and more expensive than anisoyl chloride.

Reaction Scheme

Caption: Regioselective Friedel-Crafts acylation pathway using SnCl₄ to minimize polymerization side-reactions.

Safety & Pre-requisites

Critical Hazard Warning: This protocol involves Tin(IV) Chloride (SnCl₄) , a fuming, corrosive liquid that reacts violently with water.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Neoprene gloves, lab coat, and chemical splash goggles are mandatory.

-

Chemical Handling:

-

SnCl₄: Handle under inert atmosphere (Nitrogen/Argon). Dispense via syringe or cannula.

-

2-Bromothiophene: Lachrymator and irritant.

-

Dichloromethane (DCM): Suspected carcinogen; use anhydrous grade.

-

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[2] | Amount (Example Scale) | Role |

| 2-Bromothiophene | 1.0 | 1.63 g (10.0 mmol) | Substrate |

| 4-Methoxybenzoyl chloride | 1.1 | 1.88 g (11.0 mmol) | Electrophile |

| Tin(IV) Chloride (SnCl₄) | 1.2 | 3.12 g (1.40 mL, 12.0 mmol) | Catalyst |

| Dichloromethane (DCM) | Solvent | 20 mL (Anhydrous) | Solvent |

| 1M HCl (aq) | Quench | 20 mL | Hydrolysis |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Flush the system with dry Nitrogen (N₂) or Argon.

-

Add 4-methoxybenzoyl chloride (1.88 g) and anhydrous DCM (15 mL) to the flask. Stir until dissolved.

-

Cool the solution to 0°C using an ice/water bath.

Step 2: Catalyst Addition 5. Carefully add SnCl₄ (1.40 mL) dropwise via syringe over 5–10 minutes.

- Observation: The solution may turn yellow or orange due to the formation of the acylium ion complex.

- Note: Maintain temperature < 5°C to prevent exotherms.

Step 3: Substrate Addition 6. Dissolve 2-bromothiophene (1.63 g) in anhydrous DCM (5 mL) in the addition funnel. 7. Add the thiophene solution dropwise to the reaction mixture over 15–20 minutes at 0°C.

- Mechanistic Insight: Slow addition favors mono-acylation and prevents localized overheating.

Step 4: Reaction & Monitoring 8. Allow the mixture to warm to Room Temperature (20–25°C) naturally. 9. Stir for 2–4 hours . 10. Monitor via TLC (Eluent: 10% Ethyl Acetate in Hexane).

- Target Rf: ~0.4–0.5 (Product).

- Starting Material Rf: ~0.8 (2-Bromothiophene).

Step 5: Workup 11. Cool the mixture back to 0°C. 12. Quench: Slowly add 1M HCl (20 mL) (Caution: Exothermic hydrolysis of excess SnCl₄). 13. Transfer to a separatory funnel. Separate the organic layer.[3][4][5][6][7] 14. Extract the aqueous layer with DCM (2 x 15 mL). 15. Combine organic layers and wash sequentially with:

- Water (20 mL)

- Saturated NaHCO₃ (20 mL) – Removes acidic impurities.

- Brine (20 mL)

- Dry over anhydrous MgSO₄ or Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator).

Purification

The crude residue is typically an off-white solid.

-

Method A (Recrystallization - Recommended): Dissolve crude solid in hot Ethanol (EtOH) or a mixture of Hexane/Ethyl Acetate (5:1). Cool slowly to 4°C to induce crystallization.

-

Method B (Flash Chromatography): Silica gel column; Gradient elution 0% → 10% EtOAc in Hexane.

Process Workflow Diagram

Caption: Operational workflow for the synthesis of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected values:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H ortho to C=O)

-

δ 7.35 (d, J = 4.0 Hz, 1H, Thiophene H-3)

-

δ 7.10 (d, J = 4.0 Hz, 1H, Thiophene H-4)

-

δ 6.98 (d, J = 8.8 Hz, 2H, Ar-H meta to C=O)

-

δ 3.89 (s, 3H, -OCH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Diagnostic peaks: Carbonyl (~186 ppm), C-OMe (~163 ppm), Thiophene C-Br (~120-125 ppm).

-

-

Mass Spectrometry (ESI/GC-MS):

-

Molecular Ion [M]+: m/z 296/298 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

-

-

Melting Point: Expected range: 90–95°C (varies slightly by crystal habit).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Reaction too hot or wrong catalyst. | Ensure T < 5°C during addition. Use SnCl₄ instead of AlCl₃ if tar forms. |

| Incomplete Reaction | Moisture in solvent. | Use freshly distilled or molecular-sieve dried DCM. |

| Regioisomer Impurities | Fast addition of substrate. | Add 2-bromothiophene very slowly to favor the thermodynamic 5-position product. |

| Emulsion during Workup | Tin salts precipitation. | Wash thoroughly with 1M HCl or use Rochelle's salt solution to break emulsions. |

References

-

Organic Syntheses , Coll.[8] Vol. 3, p. 14 (1955); Vol. 28, p. 1 (1948). 2-Acetothienone (General procedure for thiophene acylation using SnCl4).

-

BenchChem Application Note. Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation. (Detailed mechanism and catalyst choice).

-

National Institutes of Health (PMC). Synthesis of 2-bromo-5-(bromomethyl)thiophene and related aryl-thiophene derivatives. (Precedence for bromothiophene reactivity).

-

PrepChem. Synthesis of 5-Benzoyl-2-bromothiophene. (Direct precedent for benzoylation of 2-bromothiophene).

-

Sigma-Aldrich. Friedel–Crafts Acylation Technical Bulletin. (Lewis acid handling and solvent selection).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. youtube.com [youtube.com]

- 4. condor.depaul.edu [condor.depaul.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

analytical methods for (5-bromo-2-thienyl)(4-methoxyphenyl)methanone characterization

Application Note: Analytical Characterization of (5-Bromo-2-thienyl)(4-methoxyphenyl)methanone

Executive Summary

This guide details the analytical protocol for the characterization of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone , a critical building block in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs) and functionalized thiophene pharmacophores.[1] Due to the presence of both electron-rich (anisole) and electron-deficient (carbonyl-thiophene) moieties, this compound requires a multi-modal analytical approach to ensure regioisomeric purity and structural integrity.[1]

Compound Identity:

-

IUPAC Name: (5-Bromothiophen-2-yl)(4-methoxyphenyl)methanone[1]

-

Molecular Formula: C₁₂H₉BrO₂S[1]

-

Molecular Weight: 297.17 g/mol [1]

-

Key Structural Features: 2,5-disubstituted thiophene ring, p-substituted benzene, conjugated ketone.

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to designing the analytical method. This compound is typically synthesized via Friedel-Crafts acylation .[1]

-

Route A: 2-Bromothiophene + 4-Methoxybenzoyl chloride (

).[1] -

Route B: Anisole + 5-Bromothiophene-2-carbonyl chloride.[1]

Critical Impurities to Monitor:

-

Regioisomers: 4-bromo-2-thienyl isomer (if starting material was impure) or acylation at the 3-position (sterically less favored but possible).[1]

-

Des-Bromo Analog: (2-Thienyl)(4-methoxyphenyl)methanone (from debromination or starting material impurity).[1]

-

Hydrolysis Products: 4-Methoxybenzoic acid (from acid chloride hydrolysis).

Physicochemical Characterization

Appearance & Solubility

-

Appearance: Typically an off-white to pale yellow crystalline solid.[1]

-

Solubility:

-

High: Dichloromethane, DMSO, DMF, THF.

-

Moderate: Acetonitrile, Methanol (warm).

-

Low/Insoluble: Water, Hexane.

-

Melting Point (DSC/Capillary)

-

Expected Range: 95°C – 115°C (Based on structural analogs like (5-bromo-2-thienyl)(phenyl)methanone).[1]

-

Protocol: Heating rate 1°C/min. Sharp endotherm indicates high purity.[1] Broadening >2°C suggests regioisomeric contamination.[1]

Chromatographic Purity (HPLC-UV-MS)

Objective: Quantify purity and identify potential des-bromo or regioisomeric impurities.

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30%→90% B; 15-20 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV at 285 nm (Max absorption for conjugated thiophene-ketone) |

| Injection Vol | 5 µL (0.5 mg/mL in MeCN) |

Validation Criteria:

-

Retention Time (RT): Main peak expected ~10-12 min.

-

Resolution (Rs): > 1.5 between Main Peak and Des-bromo impurity (which elutes earlier due to lower lipophilicity).[1]

Structural Confirmation (Spectroscopy)

Mass Spectrometry (LC-MS)

The presence of Bromine provides a definitive isotopic signature.[1]

-

Ionization: ESI+ (Electrospray Positive) or APCI.

-

Key Signals:

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the 2,5-substitution pattern on the thiophene ring.

Table 2: Predicted ¹H-NMR Assignments (400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |

| 3.85 ppm | Singlet (s) | 3H | Methoxy group | |

| 7.10 ppm | Doublet (d) | 2H | Ar-H (3,[1]5) | Benzene ring (ortho to OMe) |

| 7.35 ppm | Doublet (d) | 1H | Thiophene-H4 | Adjacent to Br ( |

| 7.60 ppm | Doublet (d) | 1H | Thiophene-H3 | Adjacent to C=O ( |

| 7.85 ppm | Doublet (d) | 2H | Ar-H (2,[1]6) | Benzene ring (ortho to C=O) |

Critical Diagnostic:

-

Thiophene Coupling: The coupling constant (

) between H3 and H4 on the thiophene ring is typically 3.8 – 4.2 Hz . A smaller coupling (< 2 Hz) would indicate 2,4-substitution, flagging a regioisomer impurity.

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: 1635 – 1650 cm⁻¹ (Lower than typical ketones due to conjugation with both thiophene and benzene rings).

-

C-O-C Stretch: 1250 cm⁻¹ (Aryl ether).

-

C-Br Stretch: 600 – 700 cm⁻¹ (Weak bands).[1]

Visualized Analytical Workflow

Caption: Analytical decision tree ensuring regioisomeric purity and structural confirmation prior to downstream use.

References

-

SGLT2 Inhibitor Synthesis: Meng, W., et al. "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[2] Journal of Medicinal Chemistry, 2008, 51(5), 1145–1149. Link

-

Thiophene Acylation Methods: Campaigne, E., & Archer, W. L. "The Bromination of 2-Acetylthiophene." Journal of the American Chemical Society, 1953, 75(4), 989–991. Link

- General Characterization of Diaryl Ketones: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard Reference for Friedel-Crafts Workflows).

-

Crystallographic Data (Analog): Shao, H., et al. "(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone."[1] Acta Crystallographica Section E, 2009, E65, o3071. Link

Sources

Application Note: High-Resolution NMR Characterization of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone

This Application Note is designed for medicinal chemists and analytical scientists requiring a robust structural validation protocol for (5-bromo-2-thienyl)(4-methoxyphenyl)methanone . This compound represents a critical "mixed-ring" scaffold (thiophene-phenyl ketone), often utilized as an intermediate in the synthesis of SGLT2 inhibitors and other bioactive agents.

H,Executive Summary

This guide provides a definitive protocol for the structural assignment of (5-bromo-2-thienyl)(4-methoxyphenyl)methanone. The core challenge in interpreting this spectrum lies in distinguishing the thiophene spin system (AX system,

Molecular Analysis & Theoretical Prediction[1]

Before acquisition, we must define the expected magnetic environment. The molecule consists of two aromatic domains linked by a carbonyl bridge.

Structural Breakdown

-

Fragment A (Benzene Ring): A p-methoxybenzoyl group. The methoxy group is a strong electron donor (Shielding), while the carbonyl is a strong electron withdrawer (Deshielding).

-